N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}-3,4,5-trimethoxybenzamide
Description
N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a propoxybenzoyl group, and a trimethoxybenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C30H34ClN3O6 |
|---|---|
Molecular Weight |
568.1 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C30H34ClN3O6/c1-5-16-40-23-9-6-20(7-10-23)30(36)34-14-12-33(13-15-34)25-11-8-22(19-24(25)31)32-29(35)21-17-26(37-2)28(39-4)27(18-21)38-3/h6-11,17-19H,5,12-16H2,1-4H3,(H,32,35) |
InChI Key |
NGFHSXJBYZPXJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a propoxybenzoyl group through a nucleophilic substitution reaction.
Coupling with Chlorophenyl Derivative: The functionalized piperazine is then coupled with a chlorophenyl derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of Trimethoxybenzamide Moiety: Finally, the trimethoxybenzamide group is introduced through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the propoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}-2-methyl-3-nitrobenzamide
- N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}nicotinamide
Uniqueness
N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}-3,4,5-trimethoxybenzamide is unique due to the presence of the trimethoxybenzamide moiety, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain biological targets or improve its solubility and stability compared to similar compounds.
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